

Physicochemical properties of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1-phenylpropene

Cat. No.: B151218

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Methyl-1-phenylpropene**

Abstract

2-Methyl-1-phenylpropene, also known as β,β -dimethylstyrene, is a colorless liquid with a characteristic aromatic odor.^[1] With the chemical formula $C_{10}H_{12}$, it serves as a valuable precursor and intermediate in various organic syntheses, including the preparation of pharmaceuticals, fragrances, and other specialty chemicals.^{[1][2]} This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows illustrating its synthetic utility. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of **2-Methyl-1-phenylpropene** are summarized below. These properties are critical for its handling, storage, and application in experimental and industrial settings.

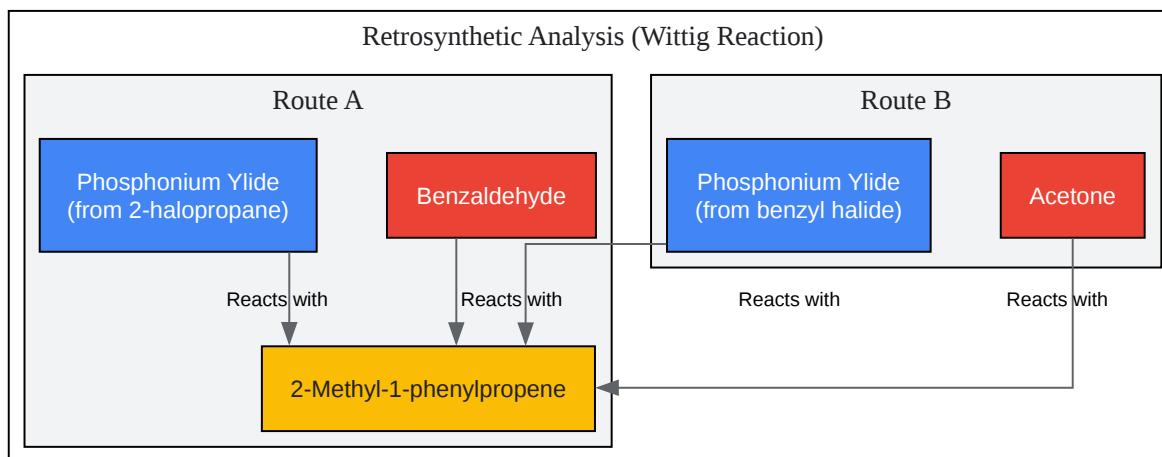
Property	Value
Molecular Formula	$C_{10}H_{12}$ ^{[2][3]}
Molecular Weight	132.20 g/mol ^[3]
Appearance	Colorless to almost colorless clear liquid ^{[4][5]}
Melting Point	-50 to -48 °C ^{[1][2][4]}
Boiling Point	187 to 188 °C ^{[1][2][4]}
Density	0.901 g/mL at 25 °C ^{[1][2][4]}
Refractive Index (n ²⁰ /D)	1.539 ^{[1][2][4]}
Flash Point	138 °F (58 °C) ^{[4][5][6]}
Solubility	Soluble in Chloroform, Slightly soluble in Methanol ^{[4][5]}
Storage Temperature	2 to 8 °C ^{[4][5]}
CAS Number	768-49-0 ^{[4][7]}

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. While specific instrumental parameters may vary, the fundamental methodologies are well-established.

2.1 Determination of Boiling Point The boiling point is typically determined via distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium, characterized by a stable temperature reading on a thermometer placed in the vapor path during vigorous boiling, is recorded as the boiling point.

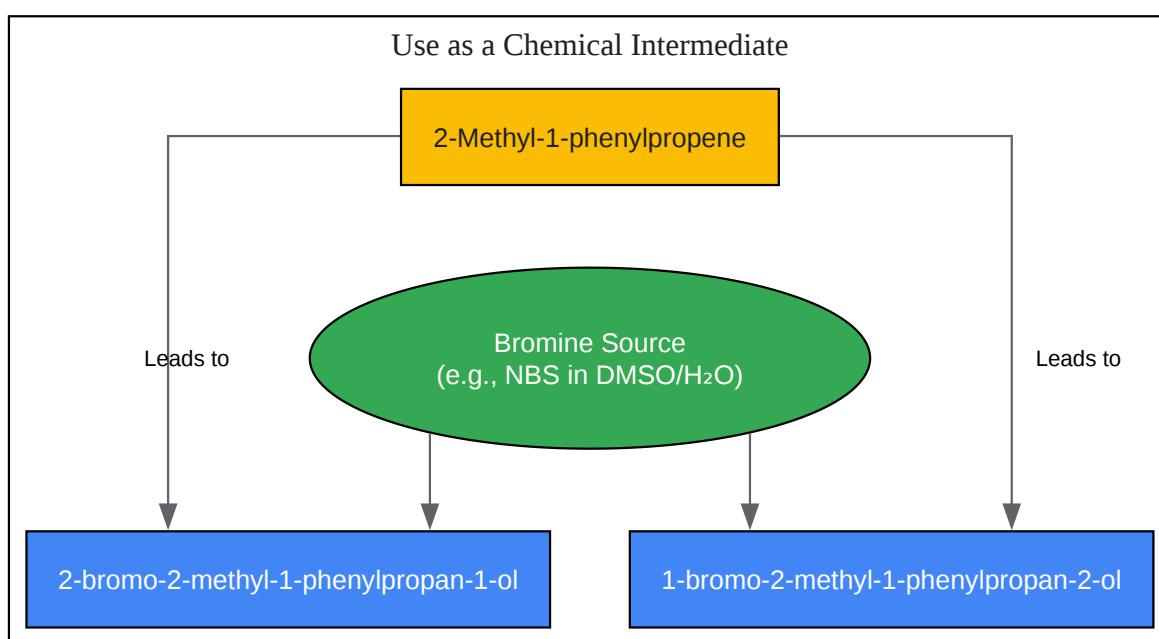
2.2 Determination of Density Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is determined at a specific temperature, typically 25 °C. The density is then calculated by dividing the mass of the liquid by its volume.


2.3 Determination of Refractive Index A refractometer, commonly an Abbé refractometer, is used to measure the refractive index. A small sample is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance. The measurement is standardized to the D-line of the sodium spectrum at 20 °C (n^{20}/D).

2.4 Synthesis via Dehydration of Alcohol A general procedure for synthesizing alkenes like **2-Methyl-1-phenylpropene** involves the dehydration of the corresponding alcohol. For instance, 2-phenyl-2-propanol can be used as a starting material.

- **Procedure:** The alcohol (e.g., 0.4 mmol) is mixed with a catalytic amount of a dehydrating agent, such as aluminum chloride ($AlCl_3$, 5 mol%), and a co-catalyst like triphenylphosphine (PPh_3 , 5 mol%) in a suitable solvent like nitromethane (1.0 mL).^[8]
- **Reaction:** The mixture is heated, for example, at 80 °C, and stirred for a set period (e.g., 2 hours) to ensure the reaction goes to completion.^[8]
- **Isolation:** After cooling to room temperature, the product is isolated from the reaction mixture. ^[8] This is commonly achieved through a workup procedure followed by purification using techniques like preparative thin-layer chromatography (TLC) or column chromatography.^[8]

Synthesis and Reactivity Workflows


The following diagrams illustrate the logical relationships in the synthesis and application of **2-Methyl-1-phenylpropene**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis of **2-Methyl-1-phenylpropene** via a Wittig reaction.

[9]

[Click to download full resolution via product page](#)

Caption: Application of **2-Methyl-1-phenylpropene** as a precursor in chemical synthesis.[\[4\]](#)[\[10\]](#)
[\[11\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [wap.guidechem.com]
- 2. chembk.com [chembk.com]
- 3. scbt.com [scbt.com]
- 4. 2-METHYL-1-PHENYLPROPENE | 768-49-0 [chemicalbook.com]
- 5. 2-METHYL-1-PHENYLPROPENE CAS#: 768-49-0 [m.chemicalbook.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 2-methyl-1-phenylpropene [stenutz.eu]
- 8. 2-METHYL-1-PHENYLPROPENE synthesis - chemicalbook [chemicalbook.com]
- 9. allen.in [allen.in]
- 10. 2-メチル-1-フェニル-1-プロペン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 2-メチル-1-フェニル-1-プロペン 99% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Physicochemical properties of 2-Methyl-1-phenylpropene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b151218#physicochemical-properties-of-2-methyl-1-phenylpropene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com